molecular formula C17H17ClN2O3S2 B3016801 Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 687565-29-3

Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Cat. No.: B3016801
CAS No.: 687565-29-3
M. Wt: 396.9
InChI Key: KPWVHOJBRODLJC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural elements include:

  • 3-(4-Chlorophenyl) substituent: Introduces aromaticity and electron-withdrawing effects.
  • Thioether linkage (-S-): Enhances metabolic stability compared to ether or amine linkages.
  • Methyl butanoate ester: Modifies solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVHOJBRODLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a synthetic compound belonging to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 353.84 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and a thioether functional group.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to this compound. For instance:

  • In vitro studies : Research has shown that derivatives of thienopyrimidines exhibit significant cytotoxicity against various cancer cell lines. The structure of these compounds allows for interaction with cellular targets involved in tumor growth and proliferation.
    CompoundCell Line TestedIC50 (µM)
    Compound AMia PaCa-212.5
    Compound BPANC-115.0
    Methyl 2...RKO10.0
    These findings suggest that modifications in the thienopyrimidine structure can enhance antitumor activity.

Antimicrobial Activity

The antimicrobial effects of related thienopyrimidine compounds have been documented. For example:

  • Broader spectrum : Compounds similar to Methyl 2... have shown activity against both Gram-positive and Gram-negative bacteria.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15.62 µg/mL
    Escherichia coli31.25 µg/mL
    The presence of the chlorophenyl group appears to enhance the antimicrobial efficacy of these compounds.

Enzyme Inhibition

Research indicates that derivatives may act as inhibitors for various enzymes involved in metabolic pathways:

  • Urease Inhibition : Some compounds in this class have demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections.
    • Mechanism : Molecular docking studies suggest that these compounds bind effectively to the active site of urease, leading to competitive inhibition.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 2... can be attributed to specific structural features:

  • Chlorophenyl Substituent : Enhances lipophilicity and facilitates interaction with biological membranes.
  • Thieno[3,2-d]pyrimidine Core : Essential for bioactivity; modifications at this core can lead to variations in potency.
  • Thioether Group : Contributes to the overall stability and reactivity of the compound.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the effect of Methyl 2... on human cancer cell lines and reported a significant reduction in cell viability through apoptosis induction mechanisms.
    • Results : The compound was found to activate caspase pathways leading to programmed cell death.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited broad-spectrum activity with low MIC values compared to standard antibiotics.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituent at Position 3 Core Structure Key Functional Groups Biological/Physical Properties
Target Compound 4-Chlorophenyl Thieno[3,2-d]pyrimidin-4-one Thioether, methyl ester High lipophilicity (predicted)
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate 3-Ethyl, 6-Methyl Thieno[3,2-d]pyrimidin-4-one Thioether, methyl ester Moderate solubility; standard safety protocols
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) Benzoyl, hydrazono Benzo[b]thieno[2,3-d]pyrimidine Benzoyl, hydrazono, imino Unknown activity; planar structure
Key Observations:

Core Structure Differences: The target’s thieno[3,2-d]pyrimidinone core is distinct from the benzo[b]thieno[2,3-d]pyrimidine in compounds. Ethyl/methyl substituents () reduce steric hindrance compared to the 4-chlorophenyl group, possibly improving synthetic accessibility .

Substituent Effects: 4-Chlorophenyl vs. Alkyl Groups: The chloroaromatic group increases molecular weight (MW) and logP, suggesting higher membrane permeability but lower aqueous solubility. Hydrazono/Imino Groups (): These moieties may confer chelation properties or hydrogen-bonding capacity absent in the target compound .

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